molecular formula C9H16N2O B12114069 4-Amino-1-cyclopentylpyrrolidin-2-one

4-Amino-1-cyclopentylpyrrolidin-2-one

Cat. No.: B12114069
M. Wt: 168.24 g/mol
InChI Key: NAXXXUBOAYFUGT-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-2-pyrrolidinone is a nitrogen-containing heterocyclic compound It features a five-membered lactam ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-cyclopentyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a suitable lactam precursor, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of 4-amino-1-cyclopentyl-2-pyrrolidinone may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopentyl-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-cyclopentyl-2-pyrrolidinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopentyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-cyclopentyl-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-amino-1-cyclopentylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c10-7-5-9(12)11(6-7)8-3-1-2-4-8/h7-8H,1-6,10H2

InChI Key

NAXXXUBOAYFUGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)N

Origin of Product

United States

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